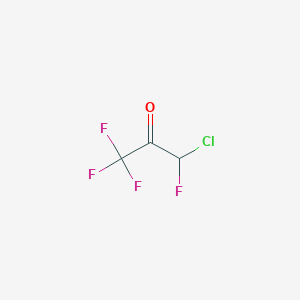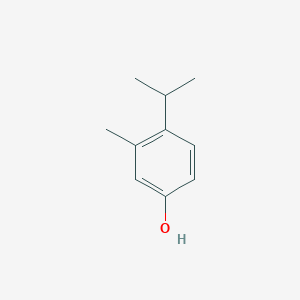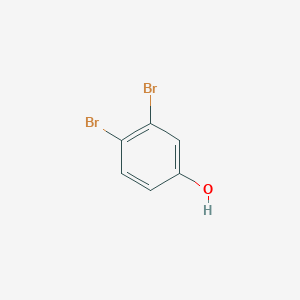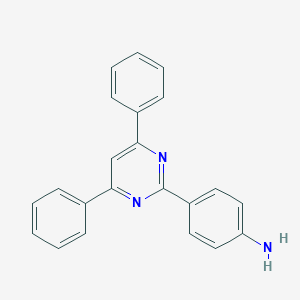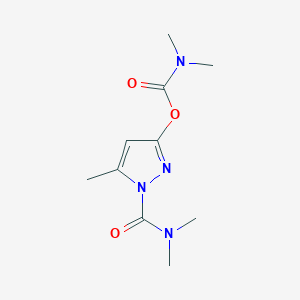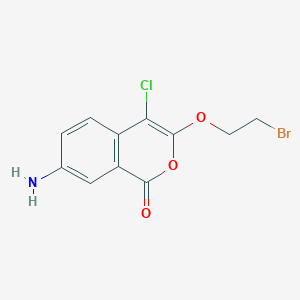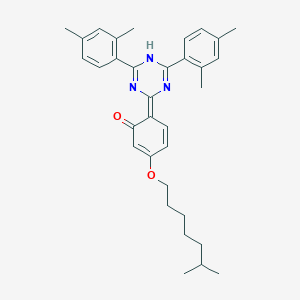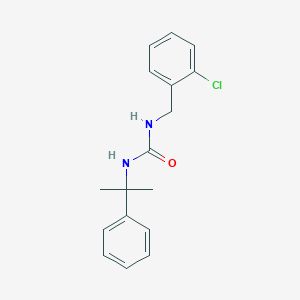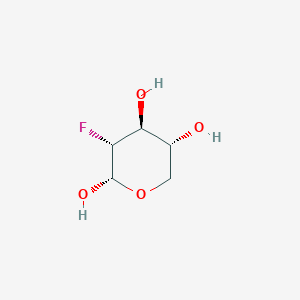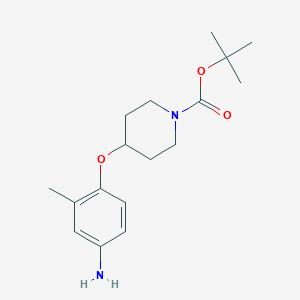
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Synthesis Analysis
This compound is one of the precursors used in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals. Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .
Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is C17H26N2O3 .
Chemical Reactions Analysis
This compound is used in the synthesis of fentanyl and its analogues . It is one of the precursors that have been placed under international control to prevent its diversion from licit industry and to seize illicit shipments of these chemicals .
Applications De Recherche Scientifique
Synthesis Applications
One of the primary applications of tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate is in the synthesis of complex molecules. For example, it has been identified as a precursor in the synthetic routes of vandetanib, a therapeutic agent. The synthesis involves multiple steps, including substitution, deprotection, and methylation processes, highlighting its commercial value and favorable yield in industrial production scales (Mi, 2015).
Environmental Impact and Biodegradation
Regarding environmental considerations, studies on synthetic phenolic antioxidants (SPAs), which include compounds similar in structure to tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate, indicate their widespread use and detection in various environmental matrices. These studies suggest an urgent need for further investigation into the environmental behaviors and toxicity effects of such compounds, including those related to tert-butyl derivatives (Liu & Mabury, 2020).
Sorption and Separation Techniques
Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals provides insight into the environmental fate of related tert-butyl compounds. Such studies underscore the importance of understanding how these compounds interact with various environmental components to assess and mitigate their impact (Werner, Garratt, & Pigott, 2012).
Polymer Membranes for Purification
The application of polymer membranes in the purification of fuel additives, such as Methyl Tert-butyl Ether (MTBE), illustrates the relevance of tert-butyl compounds in industrial processes. Pervaporation, a membrane process, has been highlighted for its efficiency in separating organic mixtures, indicating the potential for similar applications involving tert-butyl derivatives (Pulyalina et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by "Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate"
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP2D6, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” are currently unknown
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Safety and Hazards
Orientations Futures
The future directions for this compound are likely to be influenced by regulatory controls due to its use in the manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . Governments can take stronger measures to prevent the diversion of this compound from licit industry and collaborate more closely across international borders .
Propriétés
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12-11-13(18)5-6-15(12)21-14-7-9-19(10-8-14)16(20)22-17(2,3)4/h5-6,11,14H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXYQAAUHAEELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623319 | |
| Record name | tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-69-7 | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-2-methylphenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138227-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


